3,4-Dihydropapaverine
Übersicht
Beschreibung
3,4-Dihydropapaverine is a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum). It is a derivative of papaverine, which is known for its vasodilatory properties. This compound is structurally similar to papaverine but differs in its hydrogenation state, making it a unique compound with distinct chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydropapaverine typically involves the Bischler-Napieralski cyclization of homoveratrylamine with homoveratroyl chloride. The reaction proceeds through the formation of an amide intermediate, which undergoes cyclization to form the isoquinoline ring system. The reaction conditions often involve the use of phosphorus oxychloride as a cyclizing agent .
Industrial Production Methods
Industrial production of this compound can be achieved through the selective dehydrogenation of 1,2,3,4-tetrahydropapaverine. This process involves refluxing and dehydrogenating 1,2,3,4-tetrahydropapaverine in the presence of a solvent and elemental sulfur. The reaction mixture is then processed to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydropapaverine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form papaverine.
Reduction: It can be reduced to form tetrahydropapaverine.
Substitution: It can undergo substitution reactions at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Halogenating agents such as phosphorus pentachloride can be used for substitution reactions.
Major Products
Oxidation: Papaverine.
Reduction: Tetrahydropapaverine.
Substitution: Various substituted derivatives depending on the halogenating agent used.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydropapaverine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzylisoquinoline alkaloids.
Biology: It is studied for its effects on smooth muscle relaxation and vasodilation.
Medicine: It has potential therapeutic applications in treating conditions involving smooth muscle spasms and vasospasms.
Wirkmechanismus
3,4-Dihydropapaverine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscle cells and vasodilation. The compound also has direct actions on calcium channels, contributing to its vasodilatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Papaverine: A non-hydrogenated derivative with similar vasodilatory properties.
Tetrahydropapaverine: A fully hydrogenated derivative with distinct pharmacological properties.
Laudanosine: Another benzylisoquinoline alkaloid with different pharmacological effects.
Uniqueness
3,4-Dihydropapaverine is unique due to its specific hydrogenation state, which imparts distinct chemical and pharmacological properties compared to its non-hydrogenated and fully hydrogenated counterparts. Its ability to selectively inhibit phosphodiesterase enzymes and modulate calcium channels makes it a valuable compound for research and therapeutic applications .
Biologische Aktivität
3,4-Dihydropapaverine, a derivative of the well-known alkaloid papaverine, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Structural Characteristics
This compound is characterized by its structural modifications compared to papaverine. The alterations at the 3 and 4 positions on the benzylisoquinoline backbone contribute to its unique biological properties. The compound has been isolated during microbial transformations of papaverine and is often studied in conjunction with other metabolites from opium poppy.
Antidiabetic Effects
Recent studies have highlighted the potential of this compound as an antidiabetic agent . It exhibits inhibitory activity against key enzymes involved in carbohydrate metabolism, particularly:
- α-Glucosidase : This enzyme plays a crucial role in the breakdown of carbohydrates into glucose. Inhibiting α-glucosidase can help manage blood sugar levels in diabetic patients.
- Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is a target for diabetes treatment due to its role in insulin signaling. Molecular docking studies have shown that this compound binds effectively to PTP1B, potentially enhancing insulin sensitivity .
Anticancer Activity
This compound has demonstrated significant anticancer properties across various studies:
- It induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87MG (glioblastoma) by disrupting cell cycle progression and promoting DNA damage .
- The compound has been shown to inhibit telomerase activity in hepatocarcinoma cells, suggesting a mechanism for its antiproliferative effects .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. It has been observed to reduce neuroinflammation and prevent neuronal cell death in models of Parkinson's disease . The compound's ability to inhibit phosphodiesterase may contribute to its neuroprotective effects by increasing intracellular cAMP levels.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting enzymes like α-glucosidase and PTP1B, it modulates glucose metabolism and insulin signaling.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through ROS generation and cell cycle arrest.
- cAMP Modulation : As a phosphodiesterase inhibitor, it elevates cAMP levels, influencing various signaling pathways involved in smooth muscle relaxation and neuroprotection.
Case Studies and Research Findings
Several studies provide insights into the efficacy of this compound:
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12H,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJDFFOXXPPGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57543-00-7 (mono-hydrobromide), 5884-22-0 (mono-hydrochloride) | |
Record name | 3,4-Dihydropapaverine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006957273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50219827 | |
Record name | 3,4-Dihydropapaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6957-27-3 | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxyisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6957-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydropapaverine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006957273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Papaverine,4-dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydropapaverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAVERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O54G4546NJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.